![molecular formula C28H28N4O4 B14772357 3-[[3,5-Dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B14772357.png)
3-[[3,5-Dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[3,5-Dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-phenylpropanoic acid is a complex organic compound that features a unique structure combining multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3,5-Dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-phenylpropanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of various substituents. Common reagents used in these reactions include dimethylformamide (DMF), tetrahydrofuran (THF), and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound could be used to study enzyme interactions and protein binding due to its complex structure and functional groups.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure allows for the modification of various functional groups to optimize biological activity and reduce side effects.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as enhanced strength or conductivity.
作用机制
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction pathways, metabolic pathways, or other cellular processes.
相似化合物的比较
Similar Compounds
3-Phenylpropanoic acid: A simpler analog with fewer functional groups.
Benzimidazole derivatives: Compounds with similar core structures but different substituents.
属性
分子式 |
C28H28N4O4 |
|---|---|
分子量 |
484.5 g/mol |
IUPAC 名称 |
3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C28H28N4O4/c1-17-14-20(27(35)30-21(16-24(33)34)19-8-4-3-5-9-19)15-18(2)26(17)36-23-11-6-10-22-25(23)31-28-29-12-7-13-32(22)28/h3-6,8-11,14-15,21H,7,12-13,16H2,1-2H3,(H,29,31)(H,30,35)(H,33,34) |
InChI 键 |
YTNGYMGXHUFAOH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1OC2=CC=CC3=C2N=C4N3CCCN4)C)C(=O)NC(CC(=O)O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


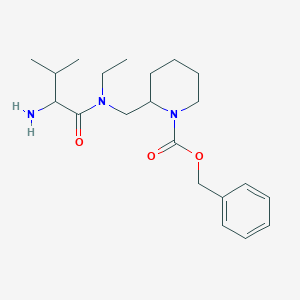
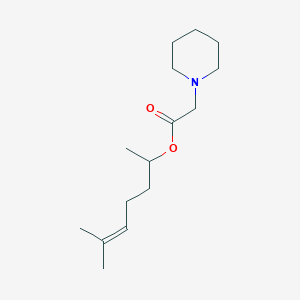

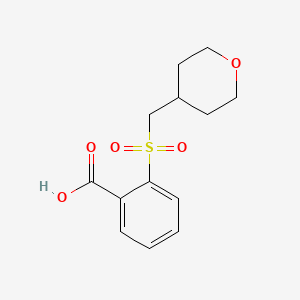
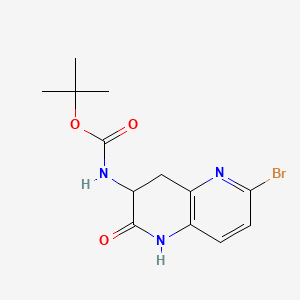
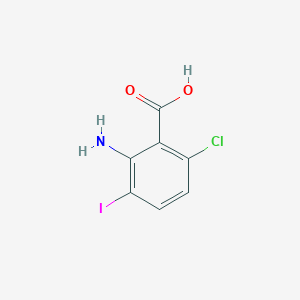
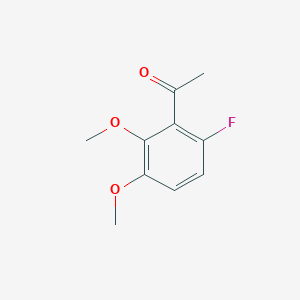

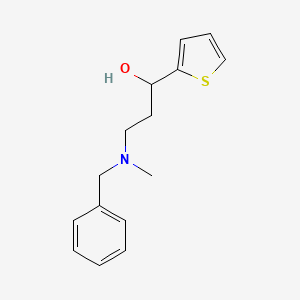
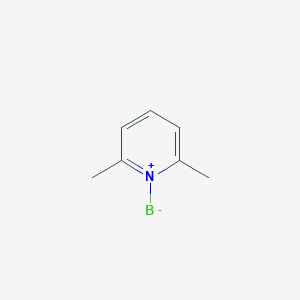
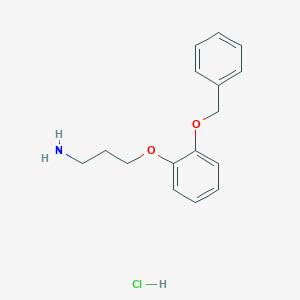
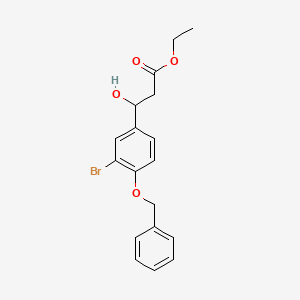

![Tert-butyl 3-[2-aminopropanoyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B14772367.png)
